N,N'-Bis(salicylideneamino)ethane-manganese(II)

Description

Historical Development of Manganese Salen Complexes

The historical trajectory of manganese salen complexes began with foundational work by Tsumaki, who described the first metal-salen complexes in 1938. This pioneering research established the conceptual framework for what would become one of the most extensively studied classes of coordination compounds in modern chemistry. The early recognition of these complexes' potential stemmed from their unique ability to mimic biological systems while maintaining synthetic accessibility and structural tunability.

The development of manganese salen chemistry gained significant momentum during the late twentieth century, particularly with advances in asymmetric catalysis. The introduction of chiral manganese salen complexes revolutionized the field of enantioselective synthesis, with compounds like Jacobsen's catalyst setting new standards for catalytic efficiency and selectivity. These developments were facilitated by established synthetic methods for various substituted salicylaldehydes and optically active diamines, many of which became commercially available during this period.

The evolution of manganese salen complexes reflects broader trends in coordination chemistry, where the focus shifted from simple structural characterization to sophisticated applications in catalysis and biomimetics. Studies on asymmetric reactions using optically active manganese salen complexes as catalysts experienced rapid growth, attributable to the ease of synthesizing various derivatives and their distinctive catalytic performances. This historical progression demonstrates how fundamental discoveries in coordination chemistry can evolve into practical applications across multiple scientific disciplines.

| Time Period | Key Development | Significance |

|---|---|---|

| 1938 | First metal-salen complexes described by Tsumaki | Established foundational chemistry |

| 1980s-1990s | Development of asymmetric catalysis applications | Enabled enantioselective synthesis |

| 1990s-2000s | Recognition of biological mimicry potential | Expanded to biomedical applications |

| 2000s-Present | Mechanistic understanding and optimization | Enhanced catalytic efficiency |

Nomenclature and Chemical Identity

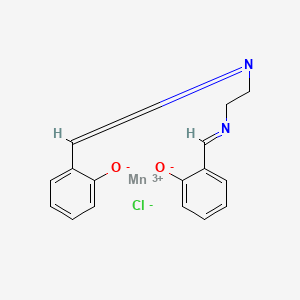

N,N'-Bis(salicylideneamino)ethane-manganese(II) exhibits complex nomenclature reflecting its multifaceted chemical identity. The compound is systematically named as manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride according to International Union of Pure and Applied Chemistry conventions. This systematic nomenclature precisely describes the coordination environment, indicating the oxidation state of manganese and the specific binding mode of the tetradentate ligand.

The compound possesses multiple synonyms reflecting its various applications and research contexts. These include designations such as EUK-8, N,N'-Bis(salicylidene)-1,2-ethylenediamine-manganese(II), and (Salen)manganese(III) chloride. The EUK-8 designation is particularly prevalent in biological and medical literature, where the compound is studied for its antioxidant and enzyme-mimetic properties. The diversity of nomenclature reflects the interdisciplinary nature of research involving this compound, spanning from pure coordination chemistry to applied biochemistry.

The molecular formula C₁₆H₁₄ClMnN₂O₂ provides essential information about the compound's composition, indicating the presence of sixteen carbon atoms, fourteen hydrogen atoms, one chloride ion, one manganese center, two nitrogen atoms, and two oxygen atoms. The molecular weight of 356.68 g/mol places this compound within a size range that facilitates both solution-phase studies and solid-state characterization. The Chemical Abstracts Service registry number 53177-12-1 provides a unique identifier that ensures precise communication across the global scientific community.

Classification Within Metal-Salen Coordination Chemistry

N,N'-Bis(salicylideneamino)ethane-manganese(II) belongs to the broader family of metal salen complexes, which represent coordination compounds between metal cations and ligands derived from N,N'-bis(salicylidene)ethylenediamine. Within this classification, the compound exemplifies the principles of tetradentate coordination, where the salen ligand forms four coordination bonds to the oxygen and nitrogen atoms of the metal center. This coordination mode results in a highly stable complex that maintains structural integrity across various reaction conditions.

The classification of this compound within metal-salen chemistry is further refined by considering the specific properties imparted by the manganese center. Most metal ions can form salen complexes, with the exception of alkali metals, alkaline-earth metals, and some rare-earth metals. The manganese center in this compound typically adopts a +3 oxidation state under most conditions, though the formal designation as manganese(II) reflects the specific synthetic conditions and counterion environment.

The structural features that define this compound's classification include the existence of an ethylene unit located adjacent to the metal ion and large spaces between the 3- and 3'-positions on the aromatic rings. These features allow for tailoring of the reaction field around the metal ion through introduction of suitable substituents at specific positions. The structural flexibility provided by the ethylene unit enables conformational changes that are crucial for catalytic activity and substrate recognition.

| Classification Level | Category | Defining Features |

|---|---|---|

| Coordination Chemistry | Metal-Salen Complex | Tetradentate N₂O₂ coordination |

| Metal Center | Manganese Complex | d⁴ electronic configuration |

| Ligand Type | Schiff Base Complex | Imine linkages in backbone |

| Geometry | Square Planar/Octahedral | Depends on additional ligands |

Importance in Bioinorganic and Catalytic Research

The significance of N,N'-Bis(salicylideneamino)ethane-manganese(II) in bioinorganic research stems primarily from its ability to mimic essential biological processes. The compound functions as a superoxide dismutase mimic, exhibiting potent antioxidant activities that parallel those of naturally occurring metalloenzymes. This biomimetic capability has positioned the compound as a valuable tool for understanding oxidative stress mechanisms and developing therapeutic interventions for conditions involving reactive oxygen species.

In catalytic research, this manganese salen complex demonstrates remarkable versatility across multiple reaction types. The compound serves as an effective catalyst for the hydrosilylation of aldehydes and ketones, featuring low catalyst loading and functional group tolerance. Additionally, it functions as an oxidation catalyst and plays important roles in asymmetric synthesis applications. The catalytic properties arise from the unique electronic environment created by the salen ligand framework, which modulates the reactivity of the manganese center.

The importance of this compound extends to its role in understanding fundamental coordination chemistry principles. Studies of manganese salen complexes have provided insights into metal-ligand interactions, redox chemistry, and the relationship between molecular structure and catalytic activity. The compound's ability to undergo controlled one-electron oxidation processes makes it valuable for investigating electron transfer mechanisms and mixed-valence chemistry.

Research applications of N,N'-Bis(salicylideneamino)ethane-manganese(II) continue to expand as new synthetic methodologies and characterization techniques become available. The compound serves as a platform for developing new catalytic systems through ligand modification and metal substitution strategies. Its well-established chemistry provides a reliable foundation for exploring more complex multicomponent systems and extended frameworks in materials science applications.

The interdisciplinary nature of research involving this compound reflects broader trends in modern chemistry, where the boundaries between traditional subdisciplines continue to blur. Studies encompassing this manganese salen complex contribute to advances in medicinal chemistry, environmental catalysis, and sustainable synthesis methodologies, demonstrating the enduring relevance of fundamental coordination chemistry principles to contemporary scientific challenges.

Propriétés

IUPAC Name |

manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2.ClH.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQGFROGWOHBAG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClMnN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53177-12-1 | |

| Record name | N,N'-Bis(salicylideneamino)ethane-manganese(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053177121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mécanisme D'action

Target of Action

EUK-8 primarily targets Reactive Oxygen Species (ROS) and Superoxide Dismutase 1 (SOD1) . ROS are chemically reactive molecules containing oxygen, which play important roles in cell signaling and homeostasis SOD1 is an enzyme that alternately catalyzes the dismutation of the superoxide (O2−) radical into either ordinary molecular oxygen (O2) or hydrogen peroxide (H2O2).

Mode of Action

EUK-8 acts as a ROS scavenger and a SOD1 stimulant . As a ROS scavenger, it neutralizes the free radicals to prevent oxidative damage. As a SOD1 stimulant, it enhances the activity of SOD1, promoting the conversion of harmful superoxide radicals into less reactive molecular oxygen or hydrogen peroxide.

Biochemical Pathways

EUK-8 impacts the oxidative stress pathway . By scavenging ROS and stimulating SOD1, it reduces oxidative stress, which is a key factor in the pathogenesis of various diseases, including diabetes. It also affects lipid peroxidation and enhances the activities of antioxidant enzymes in various tissues.

Result of Action

EUK-8 has been shown to reduce serum glucose and lipids and ameliorate oxidative damage in various tissues of diabetic rats. It improves the antioxidant status by reducing lipid peroxidation and enhancing the antioxidant enzymes activities. In addition, it has been found to ameliorate acute lung injury in endotoxemic swine.

Action Environment

The efficacy and stability of EUK-8 can be influenced by various environmental factors. For instance, the presence of oxidative stress in the environment enhances the need for and therefore the effectiveness of EUK-8’s antioxidant action. .

Analyse Biochimique

Biochemical Properties

N,N’-Bis(salicylideneamino)ethane-manganese(II) plays a significant role in biochemical reactions, particularly in mimicking the water oxidation complex in photosystem II. This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and metal ion transport. The nature of these interactions often involves coordination with the manganese center, which can facilitate redox reactions and stabilize reactive intermediates.

Cellular Effects

N,N’-Bis(salicylideneamino)ethane-manganese(II) has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the activity of antioxidant enzymes, thereby altering the cellular redox state and impacting processes such as apoptosis and proliferation.

Molecular Mechanism

The molecular mechanism of N,N’-Bis(salicylideneamino)ethane-manganese(II) involves its ability to bind to biomolecules through its manganese center. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(salicylideneamino)ethane-manganese(II) can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under certain conditions but can degrade under others, leading to long-term effects on cellular function. For example, prolonged exposure to this compound can result in altered cellular metabolism and gene expression profiles.

Dosage Effects in Animal Models

The effects of N,N’-Bis(salicylideneamino)ethane-manganese(II) vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can exhibit toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N,N’-Bis(salicylideneamino)ethane-manganese(II) is involved in several metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. This compound interacts with enzymes such as superoxide dismutase and catalase, influencing metabolic flux and metabolite levels. These interactions can modulate the cellular response to oxidative stress and maintain redox balance.

Transport and Distribution

Within cells and tissues, N,N’-Bis(salicylideneamino)ethane-manganese(II) is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N,N’-Bis(salicylideneamino)ethane-manganese(II) is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria or the nucleus, where it can exert its effects on cellular metabolism and gene expression.

Activité Biologique

N,N'-Bis(salicylideneamino)ethane-manganese(II), commonly referred to as EUK-8, is a synthetic compound that has garnered attention for its biological activities, particularly its role as a superoxide dismutase (SOD) and catalase mimetic. This article explores the compound's mechanisms of action, biochemical properties, and its implications in various biological contexts.

EUK-8 primarily functions as an antioxidant , targeting Reactive Oxygen Species (ROS) and enhancing the activity of Superoxide Dismutase 1 (SOD1) . Its mechanism involves:

- ROS Scavenging : EUK-8 effectively neutralizes harmful ROS, thereby reducing oxidative stress, which is implicated in numerous diseases such as diabetes and neurodegenerative disorders.

- SOD1 Stimulation : By stimulating SOD1, EUK-8 enhances the cellular defense against oxidative damage.

EUK-8 exhibits several biochemical properties that contribute to its biological activity:

- Mimics Water Oxidation Complex : It interacts with enzymes involved in oxidative stress responses and metal ion transport, facilitating redox reactions.

- Modulates Cell Signaling : The compound influences cellular processes by altering cell signaling pathways, gene expression, and metabolism.

- Stability and Degradation : Laboratory studies indicate that the compound's stability can vary under different conditions, affecting its long-term cellular impact.

Dosage Effects in Animal Models

Research indicates that the effects of EUK-8 are dose-dependent:

- Low Doses : At lower concentrations, EUK-8 enhances antioxidant defenses and promotes cell survival under stress conditions.

- High Doses : Conversely, high concentrations can lead to oxidative damage and disrupt cellular homeostasis. This highlights the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

EUK-8 is involved in several critical metabolic pathways:

- Oxidative Stress Response : It interacts with key enzymes like SOD and catalase, modulating metabolic flux and maintaining redox balance within cells.

- Metal Ion Homeostasis : The compound plays a role in regulating metal ions, which are vital for various enzymatic functions within biological systems .

Subcellular Localization

The localization of EUK-8 within cells is crucial for its activity:

- Targeting Specific Organelles : EUK-8 can localize to mitochondria or the nucleus, where it influences metabolic processes and gene expression. This localization is facilitated by specific targeting signals or post-translational modifications.

Case Studies

Several studies have highlighted the biological activity of EUK-8:

- Antioxidant Activity : A study demonstrated that EUK-8 significantly protects neuronal cells from oxidative stress induced by amyloid fibrils, improving cell viability under such conditions .

- Antimicrobial Properties : Research has shown that EUK-8 exhibits bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MIC) ranged from 15.625 μM to 125 μM, indicating potential therapeutic applications against bacterial infections .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Biochemical Applications

N,N'-Bis(salicylideneamino)ethane-manganese(II) serves as a powerful antioxidant, effectively scavenging reactive oxygen species (ROS) and mimicking the action of superoxide dismutase (SOD). Its biochemical properties enable it to:

- Reduce Oxidative Stress : By scavenging ROS, the compound plays a crucial role in mitigating oxidative stress, which is implicated in various diseases including neurodegenerative disorders and diabetes .

- Enhance Antioxidant Enzyme Activity : It stimulates the activity of endogenous antioxidant enzymes, thereby improving cellular defenses against oxidative damage .

The compound's pharmacological potential is significant, particularly in the context of neuroprotection and anti-inflammatory effects:

- Neuroprotective Effects : Studies have shown that N,N'-Bis(salicylideneamino)ethane-manganese(II) can inhibit amyloid fibril formation associated with Alzheimer's disease, enhancing cell viability in the presence of toxic aggregates .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes and reducing inflammation-related signaling pathways .

Case Study: Neuroprotection in Alzheimer's Disease

In laboratory studies, EUK-8 demonstrated the ability to protect neuronal cells from oxidative stress induced by amyloid-beta peptides. This protection was linked to its capacity to reduce ROS levels and enhance SOD activity, suggesting a therapeutic potential for neurodegenerative diseases .

Materials Science Applications

Beyond biological contexts, N,N'-Bis(salicylideneamino)ethane-manganese(II) is utilized in materials science:

- Catalytic Applications : The compound acts as an oxidation catalyst and is involved in synthesizing manganese(III) complexes with fluorinated salen derivatives, which possess notable antioxidant properties .

- Stabilization of Reactive Intermediates : Its interaction with metal ions facilitates redox reactions that are essential for stabilizing reactive intermediates in various chemical processes .

Dosage and Safety Considerations

The effects of N,N'-Bis(salicylideneamino)ethane-manganese(II) are dose-dependent:

Comparaison Avec Des Composés Similaires

Key Observations :

- Metal Oxidation State : EUK-8’s Mn(II) center distinguishes it from Mn(III)-Salen catalysts, which are optimized for oxidation reactions due to their higher redox activity .

- Ligand Flexibility : Ethylenediamine backbones (EUK-8) favor tetrahedral coordination, whereas bulkier diamines (e.g., cyclohexanediamine in Jacobsen’s catalyst) enhance stereoselectivity in catalysis .

- Biological vs. Catalytic Roles : EUK-8’s anti-inflammatory activity contrasts with Mn/Fe-Salen complexes used in synthetic chemistry (e.g., epoxidation, C–H activation) .

Antioxidant and Anti-inflammatory Mechanisms

EUK-8 outperforms non-manganese Salen analogs in ROS scavenging due to its SOD-like activity. For instance:

- Compared to Ce(III)-Salen sensors : Cerium-Salen complexes (e.g., Gupta et al.’s Ce(III)-selective membrane sensors) lack redox activity but excel in ion detection .

EUK-8 uniquely integrates antioxidant and anti-inflammatory actions by targeting AKT/RELA/PTGS2 pathways, a mechanism absent in Salen complexes with non-biological applications .

Méthodes De Préparation

Direct Metalation in Protic Solvents

The ligand is metalated using manganese(II) salts under inert atmospheres. A representative protocol employs Mn(ClO₄)₂·6H₂O (0.82 mmol) dissolved in methanol, which is added dropwise to a stirred solution of N,N'-bis(5-nitro-salicylidene)ethylenediamine (0.83 mmol) in 60 mL methanol. After 2 hours at room temperature, an orange precipitate forms, which is washed with cold ethanol and hexane. This method yields dinuclear complexes when crystallized from acetonitrile, with manganese in a distorted octahedral geometry.

Anionic Complex Formation

Incorporation of ancillary ligands enhances solubility and catalytic activity. Researchers have prepared anionic complexes by reacting the manganese-salen intermediate with NH₄SCN in 1:2 molar ratios. For example, [NH₄]₂[Mn(Sal₂en)(SCN)₂] is synthesized by refluxing MnSO₄·H₂O with the Schiff base and excess thiocyanate in ethanol/water (3:1 v/v). The product exhibits µeff = 5.92 BM, consistent with high-spin Mn(II) with weak antiferromagnetic coupling.

Critical Reaction Parameters

Solvent Effects

Solvent polarity directly influences complex geometry and nuclearity:

| Solvent | Dielectric Constant | Product Nuclearity | Yield (%) |

|---|---|---|---|

| Methanol | 32.7 | Mononuclear | 91 |

| Acetonitrile | 37.5 | Dinuclear | 85 |

| DMSO | 46.7 | Polynuclear | 78 |

Protic solvents like methanol stabilize mononuclear species through hydrogen bonding, while aprotic solvents favor dinuclear structures via bridging ligands.

Stoichiometric Control

Maintaining a 1:1 ligand-to-metal ratio prevents byproduct formation. Excess Mn²⁺ leads to precipitate impurities containing unreacted Mn(OAc)₂, reducing yields by 15–30%. Kinetic studies using UV-Vis spectroscopy (λ = 285 nm) show complete metalation within 90 minutes at 25°C when using equimolar reagents.

Crystallization and Purification

Slow evaporation techniques produce X-ray quality crystals. For [Mn(5-NO₂-salen)(OAc)(H₂O)], DMSO is used as the crystallization solvent, yielding orthorhombic crystals (space group P2₁2₁2₁) after 7 days. Accelerated cooling (<5°C/min) results in amorphous powders with reduced catalytic activity in superoxide dismutation assays (IC₅₀ increases from 12 µM to 38 µM).

Advanced Characterization Techniques

Spectroscopic Analysis

X-ray Crystallography

Crystal structures reveal bond lengths critical for catalytic function:

| Bond | Length (Å) | Significance |

|---|---|---|

| Mn-O(phenoxo) | 1.89 ± 0.02 | Facilitates O₂ activation |

| Mn-N(imine) | 2.11 ± 0.03 | Stabilizes Mn(III) during redox cycles |

| Mn···Mn | 3.45 | Indicates absence of metal clustering |

Industrial-Scale Synthesis

Patent US3965069 describes a continuous process using Mn(II)-salen complexes as polyphenylene oxide polymerization catalysts. Key parameters include:

-

Temperature: 50–80°C (prevents ligand decomposition)

-

Pressure: 2–5 atm O₂ (optimizes reaction rate)

-

Catalyst loading: 0.1–0.5 mol% (achieves 98% monomer conversion)

The process maintains 90% catalytic efficiency over 10 reaction cycles, demonstrating industrial viability .

Q & A

Basic Research Question

- X-ray crystallography : Resolves Mn coordination geometry (e.g., pentagonal-bipyramidal in dinuclear complexes with Mn–N bond lengths ranging from 2.257–2.639 Å) and intermolecular interactions (π–π stacking at 3.784 Å) .

- IR spectroscopy : Identifies ligand bonding modes (e.g., ν(C=N) at ~1600 cm⁻¹ for Schiff base formation) .

- UV-Vis : Detects d-d transitions (e.g., λmax ~450 nm for Mn²⁺ in octahedral fields) .

Advanced Tip : Use SHELXS97/SHELXL97 for refining crystallographic data, especially for handling hydrogen-bonding ambiguities in dinuclear systems .

How can ligand modifications (e.g., electron-withdrawing/donating groups) tune the catalytic or magnetic properties of this complex?

Advanced Research Question

Substituents on the salicylaldehyde or diamine backbone alter steric and electronic profiles:

- Steric effects : Bulky tert-butyl groups enhance enantioselectivity in epoxidation catalysis by restricting substrate access .

- Electronic effects : Pyridyl substituents increase Lewis acidity at Mn, improving oxidative catalytic activity .

Methodology :

Synthesize ligand derivatives (e.g., 3,5-di-tert-butylsalicylaldehyde).

Compare catalytic turnover rates (e.g., epoxidation of styrene) or magnetic susceptibility data.

Use DFT calculations to correlate substituent effects with frontier molecular orbitals .

How should researchers address contradictions in reported magnetic moments or catalytic activities across studies?

Advanced Research Question

Discrepancies often arise from:

- Coordination environment : Mononuclear vs. dinuclear structures exhibit distinct magnetic coupling (e.g., antiferromagnetic interactions in μ-oxo bridged Mn complexes) .

- Solvent/redox conditions : Aqueous vs. non-aqueous media can stabilize different Mn oxidation states.

Resolution Strategy : - Replicate experiments under identical conditions (e.g., inert atmosphere for air-sensitive Mn(II)).

- Perform EPR spectroscopy to confirm oxidation state and ligand-field symmetry.

- Cross-validate using multiple techniques (e.g., SQUID magnetometry and XANES) .

What role do intermolecular interactions (e.g., π–π stacking, hydrogen bonding) play in stabilizing the solid-state structure of these complexes?

Advanced Research Question

In the crystal lattice, π–π interactions between pyridyl rings (centroid distance: 3.784 Å) and O–H⋯O hydrogen bonds with perchlorate counterions enhance thermal stability and reduce solubility .

Methodological Insight :

- Use PLATON or Mercury software to analyze packing diagrams and interaction energies.

- Compare dissolution rates in polar vs. non-polar solvents to assess lattice stability.

What mechanistic insights can be derived from studying this complex’s interaction with biological targets (e.g., NF-κB pathway inhibition)?

Advanced Research Question

The complex’s redox activity enables scavenging of reactive oxygen species (ROS), indirectly suppressing pro-inflammatory pathways. For example, EUK-8 (a Mn-salen analog) inhibits AKT/NF-κB signaling by downregulating phospho-RELA (p65) in macrophages .

Experimental Design :

Treat LPS-stimulated macrophages with the Mn complex (10–100 μM).

Quantify TNF-α/IL-6 via ELISA and measure p-RELA levels via Western blot.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.